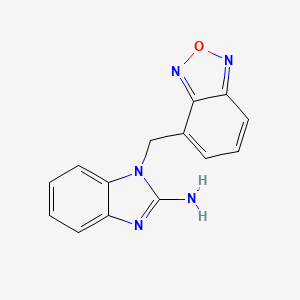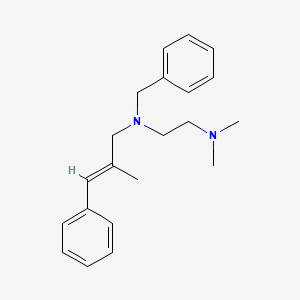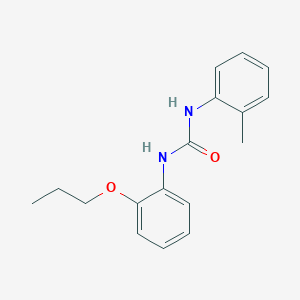![molecular formula C18H26N2O3 B5361190 1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361190.png)
1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one, also known as HEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mécanisme D'action
1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine in the brain. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and activity. The exact mechanism of action of this compound is still being studied, but it is believed to involve the binding of this compound to the dopamine transporter protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the reuptake of dopamine in a dose-dependent manner. In vivo studies have shown that this compound can increase dopamine signaling and activity in the brain, which may have implications for the treatment of neuropsychiatric disorders such as ADHD and addiction. This compound has also been shown to have anti-inflammatory and analgesic properties, which may have implications for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield, making it a cost-effective choice for researchers. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is still being studied. This compound also has low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one. One direction is to further investigate its mechanism of action and its potential application in the treatment of neuropsychiatric disorders such as ADHD and addiction. Another direction is to explore its potential as a building block for the synthesis of new compounds with therapeutic properties. Additionally, future studies could investigate the effects of this compound on other neurotransmitter systems and its potential as a drug for the treatment of pain and inflammation.
Méthodes De Synthèse
The synthesis of 1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one involves the reaction of 4-piperidone hydrochloride with 2-(2-hydroxyethoxy)benzyl chloride in the presence of a base catalyst. This reaction results in the formation of this compound as a white solid with a high yield. The synthesis method of this compound is relatively simple and cost-effective, making it a popular choice for researchers.
Applications De Recherche Scientifique
1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one has been extensively studied for its potential application in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of the dopamine transporter, which may have implications for the treatment of neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and addiction. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In medicinal chemistry, this compound has been used as a building block for the synthesis of various compounds with potential therapeutic properties.
Propriétés
IUPAC Name |
1-[1-[[2-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-12-13-23-17-5-2-1-4-15(17)14-19-10-7-16(8-11-19)20-9-3-6-18(20)22/h1-2,4-5,16,21H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAVKCGJHGWOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)CC3=CC=CC=C3OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)




![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)
![1-(4-chlorophenyl)-2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethanol](/img/structure/B5361181.png)


![4-methoxy-3-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5361195.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(6-methylpyridin-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5361202.png)